Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate

Beschreibung

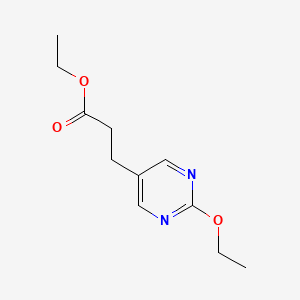

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-3-15-10(14)6-5-9-7-12-11(13-8-9)16-4-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFPKSYRUQRFJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=N1)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate

Abstract

Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development, often serving as a key building block for complex pharmaceutical agents. Its structure, featuring a pyrimidine core linked to a propanoate side chain, presents unique synthetic challenges and opportunities. This in-depth technical guide provides a comprehensive overview of the principal synthetic pathways for its preparation. We will explore and compare two primary, field-proven strategies: a direct C-C bond formation via the Heck coupling reaction and a sequential approach involving a Horner-Wadsworth-Emmons olefination followed by catalytic hydrogenation. The guide delves into the mechanistic underpinnings of each pathway, provides detailed, step-by-step experimental protocols, and offers a comparative analysis to aid researchers in selecting the optimal route for their specific needs.

Introduction and Retrosynthetic Analysis

The pyrimidine scaffold is a privileged heterocycle in drug discovery, present in numerous approved drugs, including anticancer and antiviral agents. The title compound, this compound, is a valuable intermediate, for instance, in the synthesis of Dabigatran and its prodrug Dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant[1][2]. The efficient construction of this molecule is therefore a critical step in the supply chain for such pharmaceuticals.

A retrosynthetic analysis of the target molecule reveals two primary logical disconnections, which form the basis of the synthetic strategies discussed in this guide.

-

Disconnection (A): Cleavage of the C5-Cα bond suggests a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, between a 5-halopyrimidine and ethyl acrylate. This represents the most direct approach.

-

Disconnection (B): Breaking the Cα-Cβ single bond suggests that the propanoate side chain can be constructed from a two-carbon unit. This can be achieved by first forming an acrylate intermediate via a Wittig-type reaction from a pyrimidine-5-carbaldehyde, followed by the reduction of the resulting C=C double bond.

The following diagram illustrates these primary retrosynthetic pathways.

Caption: Retrosynthetic analysis of the target molecule.

Pathway 1: Palladium-Catalyzed Heck Coupling

The Mizoroki-Heck reaction is a powerful and direct method for forming carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene[3]. This pathway offers high atom economy and often proceeds in a single, high-yielding step from readily available starting materials.

Strategic Overview

This approach directly couples 5-bromo-2-ethoxypyrimidine with ethyl acrylate using a palladium catalyst. The reaction is typically carried out in the presence of a phosphine ligand and a base. The choice of catalyst, ligand, base, and solvent is critical for achieving high conversion and selectivity. Microwave irradiation can significantly accelerate this transformation[4].

Synthesis of Starting Materials

-

5-Bromo-2-ethoxypyrimidine: This key precursor can be synthesized from 2,4-dichloropyrimidine. Regioselective substitution at the C4 position followed by manipulations at C2 and subsequent bromination at C5 are common strategies. Alternatively, starting from 2-ethoxypyrimidine, direct bromination can be achieved.

-

Ethyl Acrylate: This is a commodity chemical and is commercially available in high purity[5]. It is often stabilized with a polymerization inhibitor.

Detailed Experimental Protocol: Heck Coupling

Reaction: 5-bromo-2-ethoxypyrimidine + Ethyl Acrylate → Ethyl (E)-3-(2-ethoxypyrimidin-5-yl)acrylate

-

Vessel Preparation: To a high-pressure reaction vessel, add 5-bromo-2-ethoxypyrimidine (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand such as tri(o-tolyl)phosphine (P(o-tolyl)₃, 4-10 mol%).

-

Reagent Addition: Add a polar aprotic solvent such as DMF or toluene, followed by ethyl acrylate (1.2-1.5 equiv.) and a base, typically triethylamine (Et₃N, 2.0-3.0 equiv.). For improved reactivity, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be included[6].

-

Reaction Conditions: Purge the vessel with an inert gas (N₂ or Ar). Seal the vessel and heat the reaction mixture to 120-160°C for 12-24 hours.[7] The reaction progress should be monitored by TLC or LC-MS.

-

Workup and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, primarily the acrylate intermediate, is purified by column chromatography on silica gel.

Subsequent Reduction to Target Molecule

The Heck reaction product is the unsaturated intermediate, Ethyl (E)-3-(2-ethoxypyrimidin-5-yl)acrylate. This must be reduced to yield the final propanoate.

-

Hydrogenation Setup: Dissolve the acrylate intermediate in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation vessel.

-

Catalyst Addition: Add palladium on carbon (10% Pd/C, 5-10 wt%) to the solution.

-

Hydrogenation: Seal the vessel, evacuate and purge with hydrogen gas (H₂) several times. Maintain a positive pressure of hydrogen (typically 1-3 atm or using a balloon) and stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or ¹H NMR for the disappearance of vinylic protons).

-

Filtration and Isolation: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the final product, this compound, which can be further purified by chromatography if necessary.

Mechanistic Insight: The Heck Catalytic Cycle

The mechanism of the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.

Caption: Simplified catalytic cycle for the Heck Reaction.

Pathway 2: Horner-Wadsworth-Emmons (HWE) Olefination & Reduction

This classic two-step sequence provides a reliable and often high-yielding alternative to direct coupling methods. It involves the formation of a C=C double bond followed by its selective reduction.

Strategic Overview

The synthesis begins with the construction of a key intermediate, 2-ethoxypyrimidine-5-carbaldehyde. This aldehyde undergoes a Horner-Wadsworth-Emmons (HWE) reaction with the anion of triethyl phosphonoacetate to stereoselectively form the (E)-acrylate intermediate.[8] The final step is the catalytic hydrogenation of the double bond to yield the target propanoate.

Step-by-Step Experimental Protocols

The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich heterocycles. Starting from a suitable 2-ethoxypyrimidine precursor is necessary. Alternatively, related compounds like 2,4-dichloro-5-pyrimidinecarbaldehyde can be synthesized from uracil and subsequently modified.[9]

Reaction: 2-Ethoxypyrimidine-5-carbaldehyde + Triethyl phosphonoacetate → Ethyl (E)-3-(2-ethoxypyrimidin-5-yl)acrylate

-

Ylide Generation: In a flame-dried, three-neck flask under an inert atmosphere (N₂), prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C.

-

Phosphonate Addition: Add triethyl phosphonoacetate (1.05 equiv.) dropwise to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases. The formation of the phosphonate anion results in a clear solution.

-

Aldehyde Addition: Cool the reaction mixture back to 0°C and add a solution of 2-ethoxypyrimidine-5-carbaldehyde (1.0 equiv.) in anhydrous THF dropwise.

-

Reaction and Quenching: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Workup and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by silica gel chromatography to yield the pure (E)-acrylate intermediate. The use of the HWE reaction is advantageous as the phosphate byproduct is water-soluble, simplifying purification compared to the traditional Wittig reaction.[10][11]

This step is identical to the reduction step described in Pathway 1 (Section 2.4). The purified Ethyl (E)-3-(2-ethoxypyrimidin-5-yl)acrylate is hydrogenated using Pd/C and H₂ gas to afford the final product.

Workflow Visualization

The following diagram illustrates the logical flow of this multi-step synthesis.

Caption: Workflow for the HWE/Reduction synthesis pathway.

Comparative Analysis and Data Summary

Both pathways offer viable routes to the target molecule, each with distinct advantages and disadvantages. The choice of route often depends on factors such as starting material availability, scalability, and purification requirements.

| Feature | Pathway 1: Heck Coupling & Reduction | Pathway 2: HWE & Reduction |

| Number of Steps | 2 (Coupling + Reduction) | 2 (Olefination + Reduction) (assuming aldehyde is available) |

| Key Reagents | Pd catalyst, phosphine ligand, base | NaH, triethyl phosphonoacetate, Pd/C |

| Stereoselectivity | Heck reaction can give E/Z mixtures, though often predominantly E. | HWE reaction is highly stereoselective for the (E)-alkene.[12] |

| Potential Issues | Catalyst poisoning, ligand sensitivity, removal of residual palladium.[3] | Handling of pyrophoric NaH, synthesis of the starting aldehyde. |

| Purification | Chromatography to remove catalyst residues and byproducts. | Simplified purification in HWE step due to water-soluble phosphate byproduct. |

| Overall Yield | Moderate to Good | Good to Excellent |

Note: Yields are highly dependent on specific reaction conditions and substrate purity.

Conclusion

The synthesis of this compound can be effectively achieved through at least two robust synthetic strategies. The Heck coupling pathway offers a direct and convergent approach, ideal for rapid analog synthesis, provided that the required 5-halopyrimidine is accessible. The Horner-Wadsworth-Emmons olefination followed by reduction represents a more classical, stepwise approach that is often highly reliable, stereoselective, and scalable. The choice between these methods will be guided by the specific constraints and objectives of the research or development program. Both pathways underscore the versatility of modern organic synthesis in constructing valuable heterocyclic building blocks for the pharmaceutical industry.

References

-

ResearchGate. Wittig-Horner synthesis of ethyl α-functionalized acrylate 1. Available from: [Link].

-

Scientific.net. Solvent-Free Stereoselective Synthesis of (E)-Ethyl-3-Aryl-Acrylates via Wittig Reaction of Arsonium Ylide by Grinding. (2013-09-18). Available from: [Link].

-

ResearchGate. Wittig- Horner Reaction of Triethyl phosphonoacetate with Formaldehyde in Aqueous Medium; Ethyl 2-(hydroxymethyl)acrylate | Request PDF. Available from: [Link].

-

Scribd. The Wittig Reaction Formal Lab Report | PDF | Chemical Compounds. Available from: [Link].

-

American Chemical Society. Ene reactions of 2-phosphonoacrylates. Available from: [Link].

-

PubMed. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. (2004-03-21). Available from: [Link].

-

Synthetic Pages. High temperature Heck coupling of (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile with ethyl acrylate. Available from: [Link].

-

MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available from: [Link].

-

Chemistry LibreTexts. Heck Reaction. (2023-06-30). Available from: [Link].

-

Organic-Chemistry.org. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Available from: [Link].

- Google Patents. CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate.

-

YouTube. Suzuki cross-coupling reaction. (2020-02-14). Available from: [Link].

- Google Patents. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine.

- Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

-

MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link].

-

Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka. Available from: [Link].

-

Arkivoc. Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Available from: [Link].

- Google Patents. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.

-

PubChem. Ethyl 3-(2-aminopyrimidin-5-yl)prop-2-ynoate | C9H9N3O2. Available from: [Link].

-

The Journal of the Serbian Chemical Society. Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. (2022-11-18). Available from: [Link].

-

ResearchGate. Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran.... Available from: [Link].

-

PubMed. Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Available from: [Link].

-

YouTube. Masking Boronic Acids for Suzuki Coupling. (2011-10-03). Available from: [Link].

-

apicule. Ethyl 3-(((2-(((4-cyanophenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)pyridin-2-ylamino)propionate (CAS No: 211915-84-3) API Intermediate Manufacturers. Available from: [Link].

- Google Patents. FR2468594A1 - 2-Ethoxy-4-chloro-5-carbethoxy-pyrimidine - intermediate for antibacterial pyromidic and pipemidic acids prepd. from ethoxy-isourea and ethyl ethoxy-methylene malonate and chlorination.

-

Pharmaffiliates. Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate Methanesulfonate. Available from: [Link].

-

ScienceDirect. Intermolecular asymmetric Heck reactions with 2,2-diethyl-2,3-dihydrofuran. Available from: [Link].

-

MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Available from: [Link].

-

NCBI. Ethyl acrylate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Available from: [Link].

-

ResearchGate. (PDF) Ethyl 3-(1,3-benzodioxol-5-yl)acrylate. (2025-08-10). Available from: [Link].

-

NIH. (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate - PMC. Available from: [Link].

-

NIH. Ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate - PMC. Available from: [Link].

-

PubChem. Ethyl Acrylate | C5H8O2 | CID 8821. Available from: [Link].

Sources

- 1. apicule.com [apicule.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Ethyl Acrylate | C5H8O2 | CID 8821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. syntheticpages.org [syntheticpages.org]

- 8. researchgate.net [researchgate.net]

- 9. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ethyl 3-(2-methoxypyrimidin-5-yl)propanoate | 224776-36-7 [chemicalbook.com]

- 12. Solvent-Free Stereoselective Synthesis of (E)-Ethyl-3-Aryl-Acrylates via Wittig Reaction of Arsonium Ylide by Grinding | Scientific.Net [scientific.net]

An In-depth Technical Guide to Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate: Synthesis, Properties, and Applications in Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate, a heterocyclic compound of significant interest in medicinal chemistry. Given its novelty, this document outlines a proposed synthetic pathway, predicts its physicochemical and spectroscopic properties based on analogous structures, and discusses its potential applications in drug discovery. The pyrimidine core is a well-established scaffold in numerous therapeutic agents, and the strategic functionalization at the 2 and 5 positions suggests its potential as a versatile building block for the synthesis of novel bioactive molecules. This guide is intended to be a valuable resource for researchers engaged in the design and synthesis of next-generation therapeutics.

Introduction: The Prominence of Pyrimidine Scaffolds in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the basis of nucleic acids and is a core component of numerous approved drugs.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a privileged structure in drug design. Pyrimidine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

This guide focuses on the specific derivative, this compound, a compound that, while not extensively documented, holds considerable potential as an intermediate in the synthesis of more complex molecules for drug discovery programs. The 2-ethoxy group can influence the electronic properties of the pyrimidine ring and may offer advantages in terms of metabolic stability compared to more labile groups. The ethyl propanoate side chain at the 5-position provides a handle for further chemical modification or can act as a key pharmacophoric element.

Proposed Synthesis of this compound

The synthesis of this compound can be strategically approached through a multi-step process, leveraging established methodologies for the construction and functionalization of the pyrimidine core. A plausible and efficient synthetic route is proposed below, commencing from readily available starting materials.

Synthesis of the Core Intermediate: 5-bromo-2-ethoxypyrimidine

The initial step involves the synthesis of a key intermediate, 5-bromo-2-ethoxypyrimidine. This can be achieved through a two-step process starting from 2,4,6-tribromopyrimidine.

Step 1: Selective Reduction of 2,4,6-tribromopyrimidine. A selective debromination at the 4 and 6 positions of 2,4,6-tribromopyrimidine can be accomplished using a suitable reducing agent, such as zinc dust in the presence of a proton source like acetic acid. This yields 2-bromo-5-bromopyrimidine.

Step 2: Nucleophilic Substitution with Sodium Ethoxide. The more reactive bromine at the 2-position of 2-bromo-5-bromopyrimidine can then be displaced by an ethoxy group through nucleophilic aromatic substitution (SNAr) with sodium ethoxide. This reaction is typically performed in ethanol at reflux.

Palladium-Catalyzed Cross-Coupling: The Heck Reaction

With the 5-bromo-2-ethoxypyrimidine intermediate in hand, the ethyl propanoate side chain can be introduced via a palladium-catalyzed Heck reaction. This versatile cross-coupling reaction forms a carbon-carbon bond between the aryl halide and an alkene, in this case, ethyl acrylate.

Experimental Protocol: Heck Reaction for the Synthesis of this compound

-

Reaction Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-ethoxypyrimidine (1 equivalent), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a phosphine ligand like triphenylphosphine (PPh₃, 4-10 mol%).

-

Addition of Reagents: Add a suitable solvent, such as anhydrous acetonitrile or DMF. Then, add ethyl acrylate (1.2-1.5 equivalents) and a base, typically a tertiary amine like triethylamine (Et₃N, 2-3 equivalents).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Diagram: Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Predicted Physicochemical and Spectroscopic Properties

In the absence of experimental data for the title compound, its physicochemical and spectroscopic properties can be predicted with a reasonable degree of accuracy by analyzing data from structurally similar compounds.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, with comparisons to known related compounds.

| Property | Predicted Value for this compound | Reference Compound: Ethyl 3-phenylpropanoate[5] | Reference Compound: 2-Ethoxy-4,6-difluoropyrimidine[6] |

| Molecular Formula | C₁₁H₁₆N₂O₃ | C₁₁H₁₄O₂ | C₆H₆F₂N₂O |

| Molecular Weight | 224.26 g/mol | 178.23 g/mol | 160.12 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Colorless liquid | White crystalline solid |

| Boiling Point | ~280-300 °C at 760 mmHg (estimated) | 247-249 °C | N/A |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane). Sparingly soluble in water. | Insoluble in water | Insoluble in water |

| logP (Predicted) | ~1.5 - 2.0 | 2.1 (experimental) | 1.7 (computed) |

Predicted Spectroscopic Data

The structural features of this compound suggest characteristic signals in various spectroscopic analyses.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Ethoxy Group (on pyrimidine): A triplet around δ 1.4 ppm (3H, -OCH₂CH₃) and a quartet around δ 4.5 ppm (2H, -OCH₂CH₃).

-

Ethyl Propanoate Side Chain: A triplet around δ 1.2 ppm (3H, -COOCH₂CH₃), a quartet around δ 4.1 ppm (2H, -COOCH₂CH₃), and two triplets around δ 2.7 ppm and δ 3.0 ppm (2H each, -CH₂CH₂-).

-

Pyrimidine Ring: Two singlets or narrowly coupled doublets in the aromatic region, likely between δ 8.5 and 9.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Carbonyl Carbon: A signal around δ 172 ppm.

-

Pyrimidine Ring Carbons: Signals in the range of δ 140-170 ppm.

-

Ethoxy and Ethyl Propanoate Carbons: Signals in the aliphatic region (δ 14-65 ppm).

IR (Infrared) Spectroscopy

-

C=O Stretch (Ester): A strong absorption band around 1730-1740 cm⁻¹.

-

C=N and C=C Stretching (Pyrimidine Ring): Multiple bands in the region of 1400-1600 cm⁻¹.

-

C-O Stretching: Bands in the 1000-1300 cm⁻¹ region.

-

C-H Stretching: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.[7]

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): Expected at m/z = 224.

-

Fragmentation Pattern: Likely fragmentation would involve the loss of the ethoxy group (-OC₂H₅, m/z = 45), the ethyl group from the ester (-C₂H₅, m/z = 29), and cleavage of the propanoate side chain.[8]

Reactivity, Stability, and Storage

Reactivity: The pyrimidine ring is generally electron-deficient and can be susceptible to nucleophilic attack, although the 2-ethoxy group is a moderate activating group for such reactions.[9][10] The ester functionality of the propanoate side chain can undergo hydrolysis under acidic or basic conditions.

Stability and Storage: As with many organic compounds, it is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere to prevent degradation. Ethoxy-substituted pyrimidines are generally stable under standard laboratory conditions.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents.[1] The structural motifs present in this compound suggest its potential utility in several areas of drug discovery.

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine ring that mimics the adenine of ATP, binding to the hinge region of the kinase domain. The 2-ethoxy and 5-propanoate groups can be tailored to achieve specific interactions within the ATP-binding pocket.

-

Anticancer Agents: Pyrimidine derivatives are integral to many anticancer drugs, acting as antimetabolites that interfere with nucleic acid synthesis.[11]

-

Antiviral and Antimicrobial Agents: The pyrimidine core is found in numerous antiviral and antimicrobial compounds. The specific substitution pattern of the title compound could be explored for the development of novel agents in this therapeutic area.

-

Central Nervous System (CNS) Agents: Certain pyrimidine derivatives have shown activity as CNS agents. The lipophilicity and hydrogen bonding potential of this compound could be modulated for CNS targets.

Diagram: Drug Discovery Workflow

Caption: A generalized workflow for drug discovery involving novel chemical entities.

Conclusion

While "this compound" is not a widely characterized compound, its structural features, based on the highly versatile and biologically relevant pyrimidine scaffold, make it a molecule of considerable interest for medicinal chemistry and drug discovery. This technical guide has provided a plausible synthetic route, predicted its key physicochemical and spectroscopic properties, and outlined its potential applications. The information presented herein is intended to serve as a foundational resource for researchers looking to explore the synthetic utility and biological potential of this and related pyrimidine derivatives in the quest for novel therapeutics.

References

- BenchChem. (2025). 2-Ethoxy-4,6-difluoropyrimidine | High-Purity Reagent | RUO. BenchChem.

- BenchChem. (2025). An In-depth Technical Guide to the Structure Elucidation of 2-Ethoxy-4,6-difluoropyrimidine. BenchChem.

- BenchChem. (2025).

- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals.

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- The Royal Society of Chemistry. (n.d.).

- FTIR Spectroscopic Analysis of Pyrimidine Deriv

- PubChem. (n.d.). Ethyl 3-[2-(methoxymethoxy)phenyl]propanoate.

- ResearchGate. (n.d.).

- Rice, J. M., Dudek, G. O., & Barber, M. (1967). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 89(11), 2719–2725.

- ChemicalBook. (n.d.). ethyl 3-(2-methoxypyrimidin-5-yl)

- Google Patents. (n.d.). US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts.

- Wikipedia. (n.d.). Thiamine.

- PubMed. (2024).

- Verma, V., Joshi, C. P., Agarwal, A., Soni, S., & Kataria, U. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 358-361.

- ResearchGate. (2025).

- MDPI. (2024).

- PubChem. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate.

- Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)

- Lu, Y., Liu, W., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.

- SciSpace. (2021).

- BenchChem. (2025). comparing the efficacy of different catalysts for pyrimidine coupling reactions. BenchChem.

- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)

- Google Patents. (n.d.). CN103058920A - Preparation method of 3-(2-pyridineamino)

- Engle, K. M. (n.d.).

- PubChem. (n.d.). Ethyl 2-amino-3-(6-methoxypyridin-3-yl)propanoate.

- PubMed Central. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)

- PubChem. (n.d.). 2-Ethoxy-4,6-Difluoropyrimidine.

- The Royal Society of Chemistry. (n.d.).

- Lu, Y., Liu, W., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.

- ChemSynthesis. (2025). ethyl 3-phenylpropanoate - 2021-28-5, C11H14O2, density, melting point, boiling point, structural formula, synthesis.

- MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.

- Sci-Hub. (n.d.). Bis(pyrimidine)

- SpectraBase. (n.d.). Ethyl 3-(3'-methylphenyl)-2-phthalimidopropanoate - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. (n.d.).

- ChemicalBook. (n.d.). 35231-57-3(Pyrimidine, 5-ethoxy-2-methyl- (9CI)) Product Description.

- PubMed. (n.d.).

- PubChem. (n.d.). Pyrimidine.

Sources

- 1. scispace.com [scispace.com]

- 2. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jddtonline.info [jddtonline.info]

- 4. researchgate.net [researchgate.net]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 2-Ethoxy-4,6-Difluoropyrimidine | C6H6F2N2O | CID 11040985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 8. article.sapub.org [article.sapub.org]

- 9. 2-Ethoxy-4,6-difluoropyrimidine | High-Purity Reagent | RUO [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Selective inhibition of pyrimidine biosynthesis and effect on proliferative growth of colonic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Unveiling a Potential Building Block in Medicinal Chemistry

An In-Depth Technical Guide to Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This compound is a compound of significant interest within the realm of synthetic organic chemistry and drug discovery. Its structure, featuring a pyrimidine core functionalized with an ethoxy group and an ethyl propanoate side chain, presents a versatile scaffold for the development of novel therapeutic agents. The pyrimidine ring is a well-established pharmacophore found in a wide array of biologically active molecules, including antivirals, anticancer agents, and central nervous system drugs. The propanoate ester moiety offers a convenient handle for further chemical modifications, such as amide bond formation or reduction to an alcohol, enabling the exploration of a diverse chemical space.

While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in public databases, which may suggest its status as a novel or less-documented compound, its structural analogue, ethyl 3-(2-methoxypyrimidin-5-yl)propanoate, is registered under CAS number 224776-36-7[1]. This guide will provide a comprehensive overview of the predicted properties, a plausible synthetic route, characterization techniques, and potential applications of the title compound, drawing upon established chemical principles and data from related molecules.

Physicochemical Properties: A Predictive Analysis

Given the absence of experimental data, the following table summarizes the predicted physicochemical properties of this compound. These predictions are based on its chemical structure and comparisons with analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₆N₂O₃ |

| Molecular Weight | 224.26 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | > 250 °C (Predicted) |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Limited solubility in water. |

| LogP | ~1.5 - 2.5 (Predicted) |

Synthesis and Mechanism: A Proposed Synthetic Pathway

A logical and efficient method for the synthesis of this compound is the Michael addition reaction. This well-established reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this proposed synthesis, 2-ethoxypyrimidine would act as the nucleophile (or be generated in situ from a suitable precursor) and ethyl acrylate as the Michael acceptor.

Proposed Reaction Scheme:

The reaction would proceed via the addition of a suitable pyrimidine precursor to ethyl acrylate, catalyzed by a Lewis or Brønsted acid, or a base. A related synthesis of ethyl 3-(pyridin-2-ylamino)propanoate utilizes trifluoromethanesulfonic acid as a catalyst[2][3].

Experimental Protocol: A Step-by-Step Guide

Materials:

-

2-ethoxypyrimidine (or 2-chloropyrimidine and sodium ethoxide for in situ generation)

-

Ethyl acrylate

-

Anhydrous solvent (e.g., Toluene, Dichloromethane)

-

Catalyst (e.g., Trifluoromethanesulfonic acid, or a solid-supported base like an anion exchange resin[4])

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, add 2-ethoxypyrimidine (1.0 eq) and the anhydrous solvent.

-

Begin stirring and add ethyl acrylate (1.2 eq).

-

Slowly add the catalyst (e.g., 0.1 eq of trifluoromethanesulfonic acid) to the reaction mixture at room temperature.

-

Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a suitable aqueous solution (e.g., saturated sodium bicarbonate solution if an acid catalyst was used).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Structural Elucidation and Quality Control: Ensuring Purity and Identity

The identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be used to confirm the presence of all protons and their respective chemical environments, including the characteristic signals for the ethyl groups, the pyrimidine ring protons, and the propanoate chain.

-

¹³C NMR: Would provide information on the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS): Would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure. High-resolution mass spectrometry (HRMS) would provide the exact mass.

-

Infrared (IR) Spectroscopy: Would be used to identify the key functional groups present in the molecule, such as the C=O stretch of the ester and the C-O and C=N bonds of the ethoxypyrimidine ring.

For comparative purposes, spectral data for similar compounds can be found in public databases like PubChem[5][6].

Potential Applications in Drug Discovery and Development

The unique structural features of this compound make it a promising candidate for further investigation in drug discovery programs.

-

Intermediate for Lead Compound Synthesis: This molecule can serve as a key intermediate for the synthesis of more complex molecules. The ester functionality can be readily converted into amides, acids, or alcohols, allowing for the introduction of diverse pharmacophoric groups. This is particularly relevant in the synthesis of compounds like Dabigatran, where a similar propanoate intermediate is utilized[2][7].

-

Scaffold for Library Generation: The pyrimidine core and the modifiable side chain make this compound an excellent starting point for the generation of compound libraries for high-throughput screening against various biological targets.

-

Potential Biological Activity: Derivatives of pyrimidine and propanoates have demonstrated a wide range of biological activities. For instance, certain ethyl butanoate derivatives have shown anthelmintic and cytotoxic potentials[8]. Further derivatization and biological evaluation of this compound could lead to the discovery of novel therapeutic agents.

Logical Relationship Diagram: From Intermediate to Drug Candidate

Caption: Drug discovery pathway starting from the title compound.

Safety and Handling: A Precautionary Approach

As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) is not available, guidelines for similar compounds like ethyl propionate and ethyl 3-ethoxypropionate should be followed[9][10][11].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9]

-

Ventilation: Handle the compound in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[10]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources, as similar esters are flammable.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

Conclusion

This compound represents a molecule with considerable potential as a building block in the synthesis of novel compounds with therapeutic applications. While its specific properties are yet to be fully characterized, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. Further research into this and related compounds is warranted to explore their full potential in the field of medicinal chemistry.

References

- Redox. (2018, September 11).

- Redox. (2022, May 24).

- Sigma-Aldrich. (2024, March 2).

- Fisher Scientific. (2010, May 24).

- ChemicalBook. ethyl 3-(2-methoxypyrimidin-5-yl)

- ChemicalBook. (2025, December 20).

- apicule. Ethyl 3-(((2-(((4-cyanophenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)pyridin-2-ylamino)propionate (CAS No: 211915-84-3)

- PubChem. Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo(d)imidazole-5-carboxamido)propanoate hydrochloride | C27H30ClN7O3 | CID 18412337.

- PubChem. Ethyl 3-(2-hydroxyphenyl)

- Google Patents. (2014).

- Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino)

- PubChem. Ethyl 3-(3-hydroxyquinoxalin-2-yl)

- Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)

- Sadiq, A., et al. (2017). Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives: Anthelmintic and Cytotoxic Potentials, Antimicrobial, and Docking Studies. PMC - NIH.

Sources

- 1. ethyl 3-(2-methoxypyrimidin-5-yl)propanoate | 224776-36-7 [chemicalbook.com]

- 2. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 4. CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate - Google Patents [patents.google.com]

- 5. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 3-(3-hydroxyquinoxalin-2-yl)propanoate | C13H14N2O3 | CID 599710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. apicule.com [apicule.com]

- 8. Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives: Anthelmintic and Cytotoxic Potentials, Antimicrobial, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. redox.com [redox.com]

- 10. redox.com [redox.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

Introduction: The Prominence of Pyrimidines in Modern Drug Discovery

An In-depth Technical Guide to Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. As a fundamental component of nucleic acids, pyrimidines are intrinsically recognized by biological systems, making them privileged structures in the design of novel therapeutics.[1][2] The versatility of the pyrimidine ring allows for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacological properties. This has led to the development of numerous FDA-approved drugs for a wide range of diseases, including cancer, infectious diseases, and metabolic disorders.[3][4] The exploration of novel pyrimidine derivatives continues to be a vibrant area of research, with the goal of identifying new drug candidates with improved efficacy and safety profiles.[5] This guide focuses on a specific derivative, this compound, providing a comprehensive overview of its molecular characteristics, a plausible synthetic route, analytical characterization, and potential applications.

Core Subject Analysis: this compound

This compound is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its fundamental properties is crucial for its synthesis, handling, and biological evaluation.

Molecular Structure and Formula

The structure of this compound is characterized by a central pyrimidine ring substituted at the 2-position with an ethoxy group and at the 5-position with an ethyl propanoate side chain.

The chemical formula for this compound is C₁₁H₁₆N₂O₃ .

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are calculated based on its chemical structure.

| Property | Value |

| Molecular Weight | 224.26 g/mol |

| Exact Mass | 224.1161 g/mol |

| Monoisotopic Mass | 224.11609238 Da[6] |

| Topological Polar Surface Area | 75.3 Ų |

| LogP (calculated) | 1.5 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 6 |

Synthesis and Purification: A Proposed Methodology

Experimental Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine

This initial step involves the condensation of diethyl malonate with O-ethylisourea. O-ethylisourea can be prepared from cyanamide and ethanol.[7]

-

To a solution of sodium ethoxide in ethanol, add diethyl malonate dropwise at 0 °C.

-

Add a solution of O-ethylisourea hydrochloride to the reaction mixture.

-

Reflux the mixture for 6-8 hours.

-

After cooling, neutralize with a suitable acid to precipitate the product.

-

Filter and dry the solid to obtain 2-ethoxy-4,6-dihydroxypyrimidine.

Step 2: Chlorination of the Pyrimidine Ring

The hydroxyl groups are converted to chloro groups using a standard chlorinating agent.

-

Suspend 2-ethoxy-4,6-dihydroxypyrimidine in phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture at reflux for 4-6 hours.

-

Carefully quench the reaction mixture with ice water.

-

Extract the product with an organic solvent and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 2-ethoxy-4,6-dichloropyrimidine.

Step 3: Dechlorination

The chloro groups are removed by catalytic hydrogenation.

-

Dissolve 2-ethoxy-4,6-dichloropyrimidine in ethanol.

-

Add a palladium on carbon (10% Pd/C) catalyst.

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) for 12-16 hours.

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Evaporate the solvent to obtain 2-ethoxypyrimidine.

Step 4: Bromination of 2-Ethoxypyrimidine

Selective bromination at the 5-position of the pyrimidine ring.

-

Dissolve 2-ethoxypyrimidine in a suitable solvent such as chloroform or carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) portion-wise at room temperature.

-

Stir the reaction mixture for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with aqueous sodium thiosulfate and brine.

-

Dry the organic layer and concentrate to give 5-bromo-2-ethoxypyrimidine.

Step 5: Heck Coupling with Ethyl Acrylate

Introduction of the propanoate side chain via a palladium-catalyzed cross-coupling reaction.

-

To a solution of 5-bromo-2-ethoxypyrimidine in a solvent mixture of acetonitrile and triethylamine, add ethyl acrylate.

-

Add a palladium catalyst, such as palladium(II) acetate, and a phosphine ligand, such as triphenylphosphine.

-

Heat the reaction mixture under an inert atmosphere at 80-100 °C for 8-12 hours.

-

After cooling, filter the reaction mixture and concentrate the filtrate.

-

Purify the residue by column chromatography to yield Ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate.

Step 6: Reduction of the Alkene

The double bond in the acrylate moiety is reduced to a single bond.

-

Dissolve Ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate in ethanol or ethyl acetate.

-

Add a palladium on carbon (10% Pd/C) catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere (1 atm) at room temperature for 4-6 hours.

-

Filter the reaction mixture through Celite and evaporate the solvent.

-

The crude product is then purified by column chromatography to afford the final product, this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyrimidine ring, the ethoxy group, and the ethyl propanoate chain. The chemical shifts, multiplicities, and integration values will be consistent with the assigned structure.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, further confirming the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should provide the exact mass, which can be compared to the calculated value for the chemical formula C₁₁H₁₆N₂O₃.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for assessing the purity of the final compound. A reversed-phase HPLC method can be developed to separate the product from any remaining starting materials or byproducts.

Applications and Future Perspectives in Drug Development

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4] The structural motifs present in this compound suggest several potential avenues for its application in drug discovery and development.

-

Scaffold for Library Synthesis: This compound can serve as a versatile building block for the synthesis of a library of more complex molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a diverse set of amides.

-

Enzyme Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors. This molecule could be tested for its inhibitory activity against various kinases involved in cell signaling pathways related to cancer and inflammation.

-

Antimetabolites: Due to its structural similarity to endogenous pyrimidines, this compound could potentially act as an antimetabolite, interfering with the synthesis of nucleic acids in rapidly proliferating cells, such as cancer cells or pathogenic microorganisms.

Further research, including in vitro and in vivo studies, would be necessary to fully elucidate the pharmacological profile of this compound and determine its potential as a lead compound for the development of new therapeutic agents.

References

-

G. A. M. El-Haggar, R. et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(20), 6279. Available at: [Link]

-

Kumar, R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Biointerface Research in Applied Chemistry, 14(4), 336. Available at: [Link]

-

Al-Ostath, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI, 29(10), 4056. Available at: [Link]

-

Shaikh, R., et al. (2023). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of the Iranian Chemical Society, 20(11), 2911-2940. Available at: [Link]

- Google Patents. (1995). Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts. US5463055A.

-

Nerkar, A. U. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences, 7(2), 633-637. Available at: [Link]

-

Reddy, K. J., et al. (2020). Synthesis, Spectral Characterization of New Bis (2-(pyrimidin-2yl) ethoxy) alkanes and their Pharmacological Activity. ResearchGate. Available at: [Link]

- Google Patents. (2020). Production process of 2-ethoxy-4, 6-difluoropyrimidine. CN111303045A.

-

NIST. (n.d.). Vinbarbital. NIST WebBook. Available at: [Link]

-

PubChem. (n.d.). Vinylbital. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Vinylbital | C11H16N2O3 | CID 72135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, pyrimidine derivatives represent a cornerstone class of heterocyclic compounds, forming the structural basis for numerous biologically active agents.[1][2][3] Their precise structural elucidation is a non-negotiable prerequisite for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery pipelines. This guide provides an in-depth, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate .

As a molecule combining a substituted pyrimidine ring with an ethyl ester chain, its characterization requires a multi-faceted spectroscopic approach. This document is structured not as a rigid template, but as a logical workflow, mirroring the process a senior scientist would follow to confirm the identity, purity, and structure of a newly synthesized molecule of interest. We will delve into the causality behind experimental choices and interpret the predicted data to build a comprehensive structural profile.

Molecular Structure & Spectroscopic Rationale

The first step in any spectroscopic analysis is a thorough examination of the target structure to anticipate the expected signals.

Caption: Structure of this compound.

The molecule comprises three key regions:

-

The 2-ethoxypyrimidine ring: An aromatic system whose protons (H4, H6) will appear far downfield in the ¹H NMR spectrum. The ethoxy group introduces characteristic ethyl signals.

-

The propanoate linker: Two methylene (CH₂) groups whose signals will be influenced by the adjacent pyrimidine ring and the carbonyl group.

-

The ethyl ester: A terminal ethyl group and a carbonyl (C=O) group, which will produce a strong, characteristic absorption in the IR spectrum.

This structure dictates our analytical strategy. NMR will define the carbon-hydrogen framework and connectivity, IR will confirm the presence of key functional groups (especially the ester carbonyl), and MS will verify the molecular weight and provide corroborating structural information through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful tool for the complete structural elucidation of organic molecules in solution.[1] We will predict both ¹H and ¹³C NMR spectra, as they provide complementary information about the proton and carbon environments, respectively.

Expertise & Rationale for Experimental Choices

For a molecule of this nature, a standard proton NMR experiment is typically run on a 300-600 MHz spectrometer.[1] A higher field strength (e.g., 600 MHz) is advantageous for resolving complex splitting patterns and minimizing signal overlap. Deuterated chloroform (CDCl₃) is a common and effective solvent as it dissolves a wide range of organic compounds and its residual proton signal does not typically interfere with signals of interest.[4] For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon and to enhance the signal-to-noise ratio, which is crucial given the low natural abundance of the ¹³C isotope.[1]

Predicted ¹H NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 | Singlet | 2H | H-4, H-6 | Protons on the electron-deficient pyrimidine ring are highly deshielded and appear far downfield. Their chemical equivalence leads to a singlet. |

| ~4.5 | Quartet | 2H | -O-CH₂ -CH₃ (ethoxy) | Methylene protons adjacent to an oxygen atom are deshielded. Split into a quartet by the neighboring methyl group (n+1 = 3+1 = 4). |

| ~4.1 | Quartet | 2H | -COO-CH₂ -CH₃ (ester) | Methylene protons of the ethyl ester are shifted downfield by the adjacent oxygen. Split into a quartet by the neighboring methyl group.[4][5] |

| ~2.9 | Triplet | 2H | Pyrimidine-CH₂ - (β) | Methylene protons adjacent to the aromatic ring. Split into a triplet by the neighboring α-CH₂ group. |

| ~2.6 | Triplet | 2H | -CH₂ -COO- (α) | Methylene protons adjacent to the electron-withdrawing carbonyl group are shifted downfield to the 2-2.2 ppm region. Split into a triplet by the β-CH₂ group.[5] |

| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ (ethoxy) | Methyl protons of the ethoxy group. Split into a triplet by the adjacent methylene group. |

| ~1.2 | Triplet | 3H | -COO-CH₂-CH₃ (ester) | Methyl protons of the ethyl ester are in a standard aliphatic region. Split into a triplet by the adjacent methylene group.[4] |

Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172 | C =O | The carbonyl carbon of the ester group is characteristically found in this downfield region.[6] |

| ~165 | C -2 (Pyrimidine) | The carbon atom bonded to two heteroatoms (N and O) is significantly deshielded. |

| ~158 | C -4, C -6 (Pyrimidine) | Aromatic carbons adjacent to nitrogen atoms in the pyrimidine ring. |

| ~125 | C -5 (Pyrimidine) | The pyrimidine carbon bearing the propanoate substituent. |

| ~63 | -O-CH₂ -CH₃ (Ethoxy) | Carbon adjacent to an oxygen atom. |

| ~61 | -COO-CH₂ -CH₃ (Ester) | Carbon adjacent to the ester oxygen.[6] |

| ~35 | -CH₂ -COO- (α) | Aliphatic carbon adjacent to a carbonyl group. |

| ~25 | Pyrimidine-CH₂ - (β) | Aliphatic carbon adjacent to the pyrimidine ring. |

| ~14.5 | -O-CH₂-CH₃ (Ethoxy) | Aliphatic methyl carbon. |

| ~14.2 | -COO-CH₂-CH₃ (Ester) | Aliphatic methyl carbon. |

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup (¹H NMR):

-

Instrument Setup (¹³C NMR):

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and invaluable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[7][8] For our target molecule, the primary goal is to confirm the presence of the ester C=O bond and the aromatic pyrimidine system.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3100–3000 | C-H Stretch | Aromatic (Pyrimidine) | Stretching of C-H bonds on the pyrimidine ring. |

| 2980–2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Asymmetric and symmetric stretching of C-H bonds in the ethoxy and propanoate chains.[7] |

| 1750–1735 | C=O Stretch | Aliphatic Ester | This is a strong, sharp, and highly characteristic absorption, providing definitive evidence of the ester functional group.[5] |

| 1620–1570 | C=N Stretch | Pyrimidine Ring | Characteristic stretching vibrations for the C=N bonds within the heterocyclic aromatic ring.[7] |

| 1600–1450 | C=C Stretch | Pyrimidine Ring | Aromatic ring stretching vibrations.[7] |

| 1300–1000 | C-O Stretch | Ester & Ether | A broad region containing C-O stretching signals from both the ester and the ethoxy group. This confirms the presence of C-O bonds but is less specific than the C=O stretch.[5] |

Standard Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).

-

Sample Application: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.[1] Electron Ionization (EI) is a common method that induces reproducible fragmentation.

Expertise & Rationale for Fragmentation Analysis

The fragmentation of substituted pyrimidines is heavily influenced by the substituents.[2][9] We can predict that the fragmentation of this compound will proceed via several logical pathways, including cleavage at the ester group and fragmentation of the side chains, while the stable pyrimidine ring will often be retained in many fragment ions.[2]

Molecular Weight: C₁₁H₁₆N₂O₃ = (11 * 12.011) + (16 * 1.008) + (2 * 14.007) + (3 * 15.999) = 224.26 g/mol

Predicted Mass Spectrum Data

| Predicted m/z | Ion | Rationale for Formation |

| 224 | [M]⁺ | Molecular ion peak. |

| 195 | [M - C₂H₅]⁺ | Loss of the ethyl radical from the ethoxy group. |

| 179 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical from the ester group. |

| 151 | [M - COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate radical, a common cleavage for esters. |

| 124 | [C₆H₈N₂O]⁺ | Cleavage of the propanoate side chain (beta-cleavage), leaving the ethoxypyrimidine methyl fragment. |

Predicted Fragmentation Workflow

Caption: Predicted EI-MS fragmentation pathway for the target molecule.

Standard Protocol for MS Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or, if coupled to a gas chromatograph (GC-MS), via GC injection.

-

Ionization:

-

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The comprehensive characterization of this compound is achieved through the synergistic application of NMR, IR, and MS.[1] NMR spectroscopy provides the definitive carbon-hydrogen framework, IR spectroscopy confirms the presence of critical functional groups, particularly the ester carbonyl, and mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation. This guide outlines the expected spectral data and the underlying scientific rationale, providing a robust framework for researchers to verify the synthesis and purity of this and structurally related pyrimidine derivatives, thereby ensuring data integrity in the drug discovery and development process.

References

- BenchChem. (2025).

- BenchChem. (2025).

- BenchChem. (2025).

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.

- Unknown Author. (N.D.).

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Salem, M. A. I., et al. (2025). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.

- Vessecchi, R., et al. (N.D.).

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.

- Unknown Author. (N.D.). IR, NMR spectral data of pyrimidine derivatives.

- University of Calgary. (N.D.). Spectroscopy Tutorial: Esters.

- Brown, W. P. (2025). Interpreting the H-1 hydrogen-1 (proton)

- Allery-Chemistry. (2024).

- Chemguide. (N.D.). Interpreting C-13 NMR spectra.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 9. sphinxsai.com [sphinxsai.com]

An In-Depth Technical Guide to the Solubility Profile of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate

This document provides a comprehensive framework for characterizing the solubility of the novel chemical entity, Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate. As experimental data for this specific molecule is not publicly available, this guide is structured as a predictive and strategic roadmap for research scientists and drug development professionals. It outlines a logical progression from in silico prediction to rigorous experimental validation, ensuring a thorough understanding of the compound's solubility, a critical parameter for its potential therapeutic application.

Introduction: The Imperative of Solubility Characterization

This compound is a molecule of interest featuring a pyrimidine core, a known pharmacophore in numerous therapeutics.[1][2][3] Its structure is characterized by an electron-donating ethoxy group at the 2-position and an ethyl propanoate side chain at the 5-position. The aqueous solubility of such a compound is a primary determinant of its ultimate bioavailability and therapeutic efficacy.[4] Poor solubility can severely hamper drug absorption, leading to suboptimal in vivo exposure and posing significant challenges for formulation development.[4]

This guide will therefore establish a robust, multi-faceted strategy to define the complete solubility profile of this compound, beginning with a theoretical assessment of its physicochemical properties and culminating in detailed protocols for experimental determination in aqueous, biorelevant, and organic media.

Part 1: In Silico Profiling and Theoretical Assessment

Before embarking on laboratory work, a thorough in silico analysis provides invaluable predictions that guide experimental design. This predictive phase leverages the known chemical structure to estimate key physicochemical parameters that govern solubility.

Structural and Physicochemical Predictions

The molecular structure of this compound offers several clues to its likely solubility behavior:

-

Pyrimidine Core : The two nitrogen atoms in the pyrimidine ring are potential sites for protonation, suggesting that the compound's solubility will be pH-dependent. These π-deficient heterocycles can interact with water, influencing solubility.

-

Ethoxy Group : This group is an electron-donating substituent which can slightly increase the basicity of the pyrimidine nitrogens compared to an unsubstituted ring.

-

Ethyl Propanoate Chain : This ester group adds a degree of lipophilicity and contains hydrogen bond acceptors (the oxygen atoms), but no donors. Esters of low molecular weight can engage in hydrogen bonding with water, contributing to some aqueous solubility.[5][6][7]

Based on this structure, we can predict the following key parameters using established computational tools and models.

-

pKa Prediction : The pKa is the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms. For this compound, the primary basic pKa will be associated with the protonation of one of the pyrimidine ring nitrogens. Computational tools like ACD/pKa, MoKa, or Schrödinger's Macro-pKa can provide robust estimates.[8][9][10] Given the structure, a pKa in the range of 2.0-4.0 is a reasonable starting hypothesis.

-

logP Prediction : The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A higher logP indicates lower aqueous solubility. Software such as ALOGPS, CompuDrug's PrologP, or ACD/LogP can predict this value.[11][12][13][14][15] The combination of the aromatic ring and the ethyl and ethoxy groups suggests a moderately lipophilic character, likely yielding a logP between 2.0 and 3.5.

-

Aqueous Solubility (logS) Prediction : Intrinsic solubility (the solubility of the neutral form) can be estimated using the predicted pKa and logP values in the General Solubility Equation (GSE). Numerous machine learning and deep learning models also exist that can predict logS directly from the chemical structure, often trained on large datasets like AqSolDB.[16][17][18][19][20]

Predicted Physicochemical Properties Summary

| Parameter | Predicted Value | Method of Prediction | Implication for Solubility |

| pKa (basic) | 2.0 - 4.0 | In silico tools (e.g., MoKa, Macro-pKa) | Solubility expected to increase significantly at pH < pKa. |

| logP | 2.0 - 3.5 | In silico tools (e.g., ALOGPS, ACD/LogP) | Suggests moderate lipophilicity and likely low intrinsic aqueous solubility. |

| logS (intrinsic) | -4.0 to -3.0 | General Solubility Equation; ML Models | Corresponds to an intrinsic solubility of 10-100 µg/mL. |

Diagram: In Silico Assessment Workflow

Caption: Experimental workflow for high-throughput kinetic solubility determination.

Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution and is considered the "gold standard" for solubility measurement. [21][22]The shake-flask method is the most reliable technique for this determination. [22][23] Causality Behind Experimental Choice: This method is critical for lead optimization and formulation development as it measures the maximum achievable concentration of the solid drug in a solvent at equilibrium, providing a fundamental physicochemical constant. [21] Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

-

Sample Preparation : Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer. The presence of undissolved solid must be visible. [23]2. Equilibration : Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. [21]3. Phase Separation : After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved particles.

-

Quantification : Accurately dilute the clear filtrate with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

pH-Solubility Profile : Repeat steps 1-4 using a series of buffers across a relevant pH range (e.g., pH 2.0, 4.0, 6.5, 7.4, 9.0) to construct a full pH-solubility profile. This is crucial for understanding how solubility will change throughout the gastrointestinal tract.

Data Presentation: Experimental pH-Solubility Profile

| pH of Buffer | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation |

| 2.0 | 25 | ||

| 4.0 | 25 | ||

| 6.5 | 25 | ||

| 7.4 | 25 | ||

| 9.0 | 25 |

Part 3: Solubility in Biologically Relevant Media

To better predict in vivo performance, solubility should be assessed in media that simulate the conditions of the human gastrointestinal tract. [24]Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) contain bile salts and lecithin, which can significantly enhance the solubility of lipophilic compounds. [25][26][27] Causality Behind Experimental Choice: Testing in FaSSIF (pH 6.5) and FeSSIF (pH 5.0) helps to predict oral absorption and identify potential "food effects," where the presence of food alters drug bioavailability. [24][28]This is especially important for compounds with low aqueous solubility. [26] Protocol: Solubility in FaSSIF and FeSSIF The protocol follows the same shake-flask method described for thermodynamic solubility, with the aqueous buffer being replaced by freshly prepared FaSSIF or FeSSIF media. [28]

-

Prepare FaSSIF and FeSSIF media according to established formulations. [27]2. Add an excess of the solid compound to vials containing FaSSIF and FeSSIF.

-

Equilibrate for 24 hours at 37°C.

-

Separate the solid and liquid phases via filtration.

-

Quantify the concentration of the dissolved compound via HPLC-UV.

Data Presentation: Biorelevant Solubility Comparison

| Medium | pH | Temperature (°C) | Mean Solubility (µg/mL) | Fold Increase vs. pH 7.4 Buffer |

| Phosphate Buffer | 7.4 | 37 | 1.0 (Reference) | |

| FaSSIF | 6.5 | 37 | ||

| FeSSIF | 5.0 | 37 |

Part 4: Organic Solvent Solubility

Understanding solubility in common organic solvents is vital for synthetic chemistry (reaction conditions, purification) and for developing non-aqueous formulations.

Methodology: A simple, semi-quantitative approach can be used. Add a known amount of the compound (e.g., 10 mg) to a vial, then add the solvent of interest (e.g., ethanol, methanol, acetone, ethyl acetate, DMSO) in small, incremental volumes (e.g., 100 µL) with vortexing until the solid is fully dissolved. This allows for a classification of solubility.

Data Presentation: Organic Solvent Solubility

| Solvent | Classification | Approximate Solubility (mg/mL) |

| Ethanol | ||

| Methanol | ||

| Acetone | ||

| Ethyl Acetate | ||

| Acetonitrile | ||

| Dimethyl Sulfoxide (DMSO) | ||

| Classifications: Very Soluble (>100 mg/mL), Freely Soluble (10-100 mg/mL), Soluble (1-10 mg/mL), Sparingly Soluble (0.1-1 mg/mL), Insoluble (<0.1 mg/mL). |

Conclusion

The comprehensive characterization of this compound's solubility is a foundational step in its development journey. By systematically progressing from robust in silico predictions to definitive experimental measurements—from high-throughput kinetic assays to gold-standard thermodynamic and biorelevant studies—researchers can build a complete and reliable solubility profile. This data-driven understanding is paramount for making informed decisions in lead optimization, formulation design, and predicting in vivo behavior, ultimately paving the way for the successful advancement of this promising compound.

References

-

Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). (n.d.). Dissolution Technologies. Available at: [Link]

-

Dara, F., et al. (2023). Prediction of organic compound aqueous solubility using machine learning. Scientific Reports. Available at: [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Available at: [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry. Available at: [Link]

-

Solubility Check in FaSSIF FeSSIF by HPLC. (n.d.). Biorelevant.com. Available at: [Link]

-

pKa Prediction. (n.d.). Rowan Scientific. Available at: [Link]

-